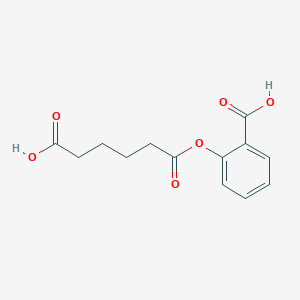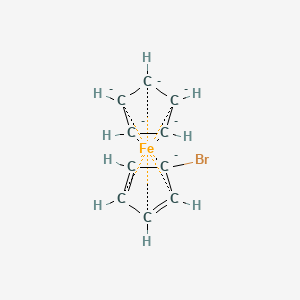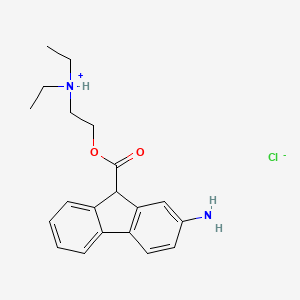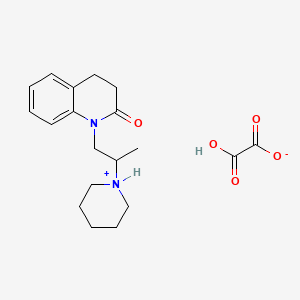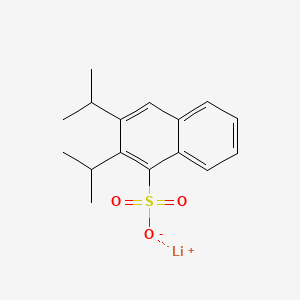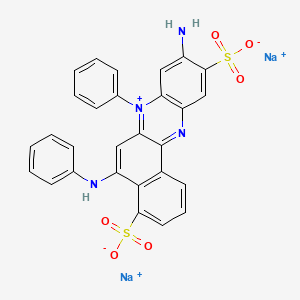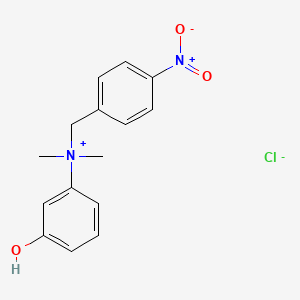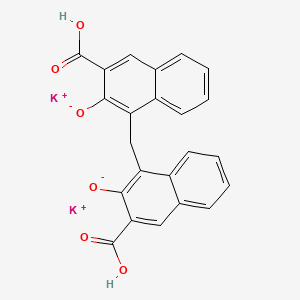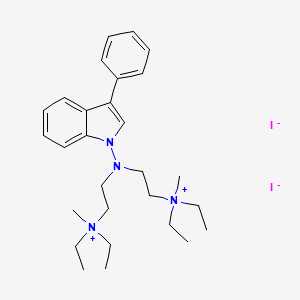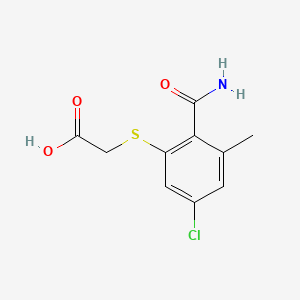
Acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of an acetic acid moiety linked to a substituted phenyl ring through a thioether bond. The presence of functional groups such as the aminocarbonyl, chloro, and methyl groups on the phenyl ring contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- typically involves multi-step organic reactions One common synthetic route starts with the chlorination of 3-methylphenylamine to introduce the chloro groupThe final step involves the formation of the thioether bond by reacting the intermediate with acetic acid and a suitable thiol reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
Acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s functional groups make it useful in studying enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with proteins, affecting their structure and function. The chloro and methyl groups can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, ((2-(aminocarbonyl)-5-chlorophenyl)thio)-: Lacks the methyl group, which can affect its reactivity and binding properties.
Acetic acid, ((2-(aminocarbonyl)-3-methylphenyl)thio)-: Lacks the chloro group, altering its chemical behavior.
Acetic acid, ((2-(aminocarbonyl)-5-methylphenyl)thio)-: Lacks the chloro group, affecting its interactions with other molecules
Uniqueness
The presence of both the chloro and methyl groups in acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- makes it unique. These groups contribute to its distinct chemical properties, such as increased hydrophobicity and specific binding affinities, which can enhance its effectiveness in various applications .
This detailed article provides a comprehensive overview of acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
66214-43-5 |
|---|---|
Formule moléculaire |
C10H10ClNO3S |
Poids moléculaire |
259.71 g/mol |
Nom IUPAC |
2-(2-carbamoyl-5-chloro-3-methylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C10H10ClNO3S/c1-5-2-6(11)3-7(9(5)10(12)15)16-4-8(13)14/h2-3H,4H2,1H3,(H2,12,15)(H,13,14) |
Clé InChI |
GDQGYYWSXWKWAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)N)SCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



